Cas no 1693676-72-0 (7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

7-(4-Fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a fluorinated heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core with a 4-fluorophenyl substituent. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The fluorine atom enhances metabolic stability and bioavailability, while the fused imidazo-pyrimidine scaffold offers versatility for further functionalization. Its rigid framework is conducive to binding interactions in medicinal chemistry applications, particularly in targeting enzymes or receptors. The compound's synthetic accessibility and potential for derivatization make it a promising candidate for developing novel bioactive molecules. Suitable for controlled reactions, it is typically handled under inert conditions due to its sensitivity.
7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine structure
1693676-72-0 structure
Product name:7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine
CAS No:1693676-72-0
MF:C12H12FN3
MW:217.242185592651
CID:6016891
PubChem ID:136839881

7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine Chemical and Physical Properties

Names and Identifiers

    • 7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine
    • EN300-1118505
    • 1693676-72-0
    • 7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
    • Inchi: 1S/C12H12FN3/c13-10-3-1-9(2-4-10)11-5-7-16-8-6-14-12(16)15-11/h1-4,6,8,11H,5,7H2,(H,14,15)
    • InChI Key: MCLNVYPRKUSFOO-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1CCN2C=CN=C2N1

Computed Properties

  • Exact Mass: 217.10152556g/mol
  • Monoisotopic Mass: 217.10152556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.8Ų
  • XLogP3: 2

7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1118505-10.0g
7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1693676-72-0
10g
$5405.0 2023-05-26
Enamine
EN300-1118505-0.25g
7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1693676-72-0 95%
0.25g
$906.0 2023-10-27
Enamine
EN300-1118505-1.0g
7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1693676-72-0
1g
$1256.0 2023-05-26
Enamine
EN300-1118505-5g
7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1693676-72-0 95%
5g
$2858.0 2023-10-27
Enamine
EN300-1118505-1g
7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1693676-72-0 95%
1g
$986.0 2023-10-27
Enamine
EN300-1118505-10g
7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1693676-72-0 95%
10g
$4236.0 2023-10-27
Enamine
EN300-1118505-0.5g
7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1693676-72-0 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1118505-0.1g
7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1693676-72-0 95%
0.1g
$867.0 2023-10-27
Enamine
EN300-1118505-5.0g
7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1693676-72-0
5g
$3645.0 2023-05-26
Enamine
EN300-1118505-0.05g
7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1693676-72-0 95%
0.05g
$827.0 2023-10-27

Additional information on 7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine

7-(4-Fluorophenyl)-5H,6H,7H,8H-Imidazo[1,2-a]Pyrimidine: A Versatile Chemical Compound for Research and Development

7-(4-Fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS No. 1693676-72-0) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the imidazopyrimidine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The presence of a 4-fluorophenyl moiety enhances its potential as a building block for drug discovery and material science applications.

In recent years, researchers have focused on imidazo[1,2-a]pyrimidine derivatives due to their promising pharmacological properties. The 7-(4-fluorophenyl) substitution in this compound improves its metabolic stability and binding affinity to biological targets. Scientists are particularly interested in its potential as a kinase inhibitor, given the rising demand for targeted cancer therapies and neurological disorder treatments.

The synthesis of 7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step organic reactions, including cyclization and fluorination processes. Advanced techniques like microwave-assisted synthesis and flow chemistry have been explored to improve yield and purity, addressing the growing need for sustainable chemical production methods.

From a structural perspective, this compound features a fused imidazole-pyrimidine core with a fluorinated aromatic ring. This unique architecture contributes to its lipophilicity and membrane permeability, making it valuable for medicinal chemistry applications. The fluorine atom serves as a bioisostere, potentially enhancing binding interactions while maintaining metabolic stability.

Current research trends highlight the compound's potential in developing central nervous system (CNS) drugs, particularly for conditions like anxiety and sleep disorders. Its structural similarity to known GABA receptor modulators has sparked interest among neuroscientists. Additionally, the imidazo[1,2-a]pyrimidine scaffold shows promise in antiviral drug development, especially in light of recent global health challenges.

The pharmaceutical industry values fluorinated heterocycles like this compound for their ability to improve drug-like properties. The 4-fluorophenyl group can influence the molecule's electronic distribution and conformational preferences, potentially leading to enhanced target selectivity. These characteristics align with the growing demand for precision medicine approaches in modern therapeutics.

In material science, 7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has shown potential as a precursor for organic electronic materials. Its conjugated system and fluorine substitution make it interesting for developing organic semiconductors and light-emitting materials, particularly for OLED applications. This dual applicability in both life sciences and materials science underscores its versatility.

Quality control of this compound typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The pharmaceutical industry maintains strict standards for imidazo[1,2-a]pyrimidine derivatives, given their potential therapeutic applications. Proper characterization ensures batch-to-batch consistency for research purposes.

From a commercial perspective, the demand for fluorinated pharmaceutical intermediates continues to grow. 7-(4-Fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine serves as a valuable building block in drug discovery programs, particularly for companies focusing on CNS disorders and infectious diseases. Its unique structural features make it attractive for patent-protected drug development.

Environmental considerations in handling this compound include proper waste disposal of fluorinated byproducts. While not classified as hazardous, researchers follow green chemistry principles when working with such compounds. The industry is moving toward more sustainable synthetic routes for fluorinated heterocycles to minimize environmental impact.

Future research directions for 7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine may explore its potential in combination therapies and drug delivery systems. The compound's physicochemical properties make it suitable for formulation development, including nanoparticle carriers and prodrug strategies. These applications align with current trends in personalized medicine.

For researchers sourcing this compound, it's essential to verify the supplier's certificate of analysis and quality control procedures. The growing interest in imidazo[1,2-a]pyrimidine scaffolds has led to increased availability from specialty chemical providers. Proper storage conditions typically involve protection from moisture and light to maintain stability.

In conclusion, 7-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine represents an important structural motif in modern chemical research. Its combination of fluorine chemistry and fused heterocyclic architecture offers numerous possibilities for drug discovery and material innovation. As scientific understanding of this compound class grows, so does its potential to contribute to advancements in healthcare and technology.

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